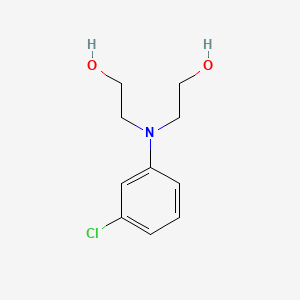

3-Chloro-N,N-bis(2-hydroxyethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQUJEUCFOGFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026557 | |

| Record name | 2,2'-(3-Chlorophenylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-00-2 | |

| Record name | 2,2′-[(3-Chlorophenyl)imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 92-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(3-chlorophenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(3-Chlorophenylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(3-chlorophenylimino)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-N,N-BIS(2-HYDROXYETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN37T6H6NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound. This compound, with the CAS number 92-00-2, is of interest in various fields, including pharmaceutical research and polymer chemistry, due to its unique molecular structure featuring a chlorinated aromatic ring and hydrophilic hydroxyethyl groups.[1]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C10H14ClNO2 | [1][2][3][4] |

| Molecular Weight | 215.67 g/mol | [1][3] |

| IUPAC Name | 2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol | [3][5] |

| CAS Number | 92-00-2 | [1][2][3][4][5][6][7][8] |

| Melting Point | 84 °C | [1][2][4][8] |

| Physical State | Solid (White to Yellow/Orange powder/crystal) | [4][8] |

| Solubility | Soluble in Methanol; Slightly soluble in water | [1][2][7][8] |

| Purity | >90.0% (by GC) | [4][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

1. Synthesis Protocols

Two primary methods for the synthesis of this compound are commonly cited:

-

Condensation of 3-chloroaniline with Diethanolamine:

-

A mixture of 3-chloroaniline and diethanolamine is prepared.

-

An acid catalyst is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period to drive the condensation reaction.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization.[1]

-

-

Reaction of 3-chloroaniline with 2-chloroethanol (Eschweiler-Clarke type reaction):

-

3-chloroaniline is dissolved in a suitable solvent.

-

An excess of 2-chloroethanol and a base, such as sodium carbonate or sodium hydroxide, are added to the mixture.[1]

-

The mixture is stirred and refluxed for several hours.[9]

-

After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified.

-

2. Analytical Protocols

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the compound in a volatile organic solvent (e.g., methanol) is prepared.

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern, which can be used to identify the compound and assess its purity.[3]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

A solution of the compound is prepared in a suitable solvent compatible with the mobile phase.

-

The sample is injected into the LC system and separated on a column based on its polarity.

-

The eluent from the LC column is introduced into the mass spectrometer for detection and identification. This is particularly useful for analyzing the compound in complex matrices.[3]

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer.

-

The IR spectrum is recorded, showing characteristic absorption bands for the functional groups present, such as O-H stretching for the hydroxyl groups, C-N stretching for the amine, and C-Cl stretching for the chloro group.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of the compound.[3]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound via condensation.

Caption: A typical analytical workflow for compound characterization.

Caption: Conceptual metabolic pathways for xenobiotics like the title compound.

Potential Applications and Biological Interactions

This compound has been investigated for several applications:

-

Pharmaceutical Research: Its ability to form complexes with metal ions suggests potential use in drug development.[1] The hydroxyethyl groups enhance its solubility, which may facilitate interactions with cellular components, while the chlorine atom increases its reactivity, potentially affecting enzyme activity.[1]

-

Analytical Chemistry: The complexation properties also make it a candidate for use as a chelating agent in analytical separations.[1]

-

Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments.[1][7]

-

Polymer Chemistry: It has been explored as a potential curing agent for epoxy resins.[1]

Research indicates that this compound may possess antimicrobial properties, which are currently under investigation for various applications in medicine and industry.[1] Further studies are necessary to fully understand its mechanisms of action and its efficacy and safety for therapeutic use.[1]

References

- 1. Buy this compound | 92-00-2 [smolecule.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 92-00-2 | TCI AMERICA [tcichemicals.com]

- 5. chemydata.com [chemydata.com]

- 6. yiweichem.com [yiweichem.com]

- 7. N,N Di Hydroxy Ethyl Meta Chloro Aniline | Cas no 92-00-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 8. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 92-00-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (CAS No. 92-00-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, a versatile chemical intermediate with applications in various fields, including the pharmaceutical and dye industries. This document consolidates key physicochemical data, spectral information, safety and handling protocols, and insights into its synthesis and potential biological activities.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 92-00-2, is a substituted aniline derivative. Its structure features a chlorine atom at the meta position of the benzene ring and two hydroxyethyl groups attached to the nitrogen atom.[1][2] This unique combination of a hydrophobic aromatic ring and hydrophilic hydroxyethyl groups influences its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92-00-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 215.67 g/mol | [1][3] |

| IUPAC Name | 2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol | [2][3] |

| Synonyms | N,N-Bis(2-hydroxyethyl)-3-chloroaniline, N-(3-Chlorophenyl)diethanolamine, 2,2'-[(3-Chlorophenyl)imino]diethanol | |

| Appearance | White to off-white crystalline powder or lumps | [5] |

| Melting Point | 84 °C | [1][6] |

| Boiling Point | 208-213 °C at 4 Torr | |

| Solubility | Soluble in Methanol, slightly soluble in water. | [1][5][6] |

| pKa (Predicted) | 13.33 (strongest acidic), 4.88 (strongest basic) | |

| LogP (Predicted) | 1.3 | [3] |

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

Table 2: Spectral Data for this compound

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR | Data available on SpectraBase. | [3] |

| ¹³C NMR | Data available on SpectraBase. | [3] |

| Mass Spectrometry (MS) | Precursor Adduct: [M+H]⁺ = 216.0786 | [3] |

| Infrared (IR) Spectroscopy | Data available on SpectraBase (KBr wafer technique). | [3] |

Synthesis

The primary method for synthesizing this compound is through the reaction of 3-chloroaniline with an alkylating agent such as ethylene chlorohydrin or ethylene oxide.

Experimental Protocol: Representative Synthesis

The following is a representative experimental protocol based on the condensation reaction of 3-chloroaniline and ethylene chlorohydrin. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.

Reaction: 3-Chloroaniline + 2-Chloroethanol → this compound

Materials:

-

3-Chloroaniline

-

2-Chloroethanol (Ethylene chlorohydrin)

-

Sodium carbonate (or another suitable base)

-

Solvent (e.g., water or a high-boiling point organic solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline, an excess of 2-chloroethanol, and a suitable base like sodium carbonate. A solvent may be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to protonate any unreacted aniline.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-basic impurities.

-

Neutralization and Isolation: Neutralize the aqueous layer with a sodium hydroxide solution to deprotonate the desired product, which may precipitate out or can be extracted with an organic solvent.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and melting point analysis.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Research suggests that this compound exhibits potential as an antimicrobial agent.[1] The presence of the chlorine atom and the hydroxyethyl groups is believed to contribute to its biological activity. The hydroxyethyl groups may enhance its solubility and ability to interact with biological membranes, while the electrophilic nature of the chlorinated aromatic ring could lead to interactions with cellular macromolecules, such as enzymes, potentially disrupting their function.[1]

While a specific signaling pathway has not been elucidated for this compound, a proposed general mechanism of its antimicrobial action is illustrated below.

Caption: Proposed mechanism for the antimicrobial activity of the compound.

Beyond its potential antimicrobial properties, this compound is a valuable intermediate in the synthesis of various organic molecules. Its applications include:

-

Dye and Pigment Industry: Used as a coupling agent for disperse dyes.[5]

-

Pharmaceutical Synthesis: Serves as a building block for the synthesis of more complex pharmaceutical compounds.[5]

-

Polymer Chemistry: Investigated as a curing agent for epoxy resins.[1]

Safety and Handling

This compound is a chemical that requires careful handling. The following table summarizes its known hazards.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| Pictograms | [3] | |

| Signal Word | Danger | [3] |

| Hazard Statements | H301: Toxic if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage. | [3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

First-Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

This technical guide is intended to provide a summary of the available information on this compound. Researchers and other professionals should always consult the latest Safety Data Sheet (SDS) before handling this chemical and conduct their own risk assessments.

References

- 1. Buy this compound | 92-00-2 [smolecule.com]

- 2. chemydata.com [chemydata.com]

- 3. This compound | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Bis(2-hydroxyethyl)-3-chloroaniline [yiweichem.com]

- 5. N,N Di Hydroxy Ethyl Meta Chloro Aniline | Cas no 92-00-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. The document is intended for researchers, scientists, and professionals in drug development and related fields. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols derived from available literature are provided, and logical relationships and experimental workflows are visualized using Graphviz diagrams. While the compound has been investigated for its antimicrobial and pharmacological potential, specific interactions with cellular signaling pathways are not well-documented in current literature.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₄ClNO₂.[1][2] Its structure features a substituted aniline core, with a chlorine atom at the meta position of the benzene ring and two hydroxyethyl groups attached to the nitrogen atom. This unique combination of a hydrophobic chlorinated aromatic ring and hydrophilic diethanolamine side chains imparts amphiphilic properties to the molecule, influencing its solubility and potential for biological interactions.[2] The compound is primarily utilized as an intermediate in the synthesis of dyes and pigments and has been explored for applications in the pharmaceutical and cosmetic industries.[2] Research has indicated its potential as an antimicrobial agent, attributed to the reactivity of the chlorine atom and the ability of the hydroxyethyl groups to enhance solubility and facilitate interaction with biological membranes.[2]

Molecular Structure and Chemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a chlorine atom and a diethanolamine group.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol | [1] |

| CAS Number | 92-00-2 | [3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][4] |

| Molecular Weight | 215.67 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N(CCO)CCO | [1] |

| InChI Key | MVQUJEUCFOGFJU-UHFFFAOYSA-N | [1] |

| Physical State | Solid, White to Off-White Crystalline Powder | [5][6] |

| Melting Point | 84 °C | [2][4] |

| Solubility | Soluble in Methanol; Slightly soluble in water, Toluene, Alcohol | [2][4][6] |

Synthesis and Purification

The primary synthetic route to this compound involves the N-alkylation of 3-chloroaniline. Two common methods are the condensation with diethanolamine or the reaction with 2-chloroethanol.

Experimental Protocol: Synthesis via Reaction with 2-Chloroethanol

This protocol is based on established methods for the N-alkylation of anilines.

Materials:

-

3-Chloroaniline

-

2-Chloroethanol

-

Sodium Carbonate (anhydrous)

-

Toluene

-

Water

Procedure:

-

A mixture of 3-chloroaniline, a molar excess of 2-chloroethanol, and anhydrous sodium carbonate is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is refluxed with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Toluene is added to the mixture, and the inorganic salts (sodium carbonate and sodium chloride) are removed by filtration.

-

The toluene filtrate is washed with water to remove any remaining inorganic impurities and unreacted 2-chloroethanol.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The toluene is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Key Observations (Expected) |

| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to nitrogen (triplets), methylene protons adjacent to hydroxyl groups (triplets), and hydroxyl protons (broad singlet). |

| ¹³C NMR | Aromatic carbons (including substituted carbons), methylene carbons adjacent to nitrogen, and methylene carbons adjacent to hydroxyl groups. |

| FT-IR (KBr) | O-H stretching (broad band ~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-N stretching, and C-Cl stretching. |

| Mass Spec. (GC-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. The base peak is often observed at m/z 184, corresponding to the loss of a CH₂OH group.[1] Another significant peak at m/z 140 is also typically present.[1] |

Biological Activity and Signaling Pathways

Research suggests that this compound possesses potential antimicrobial properties.[2] The mechanism of action is hypothesized to involve its interaction with biological membranes, facilitated by the hydrophilic hydroxyethyl groups, and the disruption of cellular processes or inhibition of enzymes due to the reactivity of the chloro-substituted aromatic ring.[2]

However, a detailed investigation into the specific cellular signaling pathways modulated by this compound is currently lacking in the scientific literature. Studies on other substituted anilines have shown that their toxicity can be related to their ability to disrupt mitochondrial respiratory functions and membrane integrity through interactions at the membrane/water interface.[7] It is plausible that this compound may exert its biological effects through similar mechanisms.

Applications and Future Directions

This compound serves as a valuable intermediate in the synthesis of various organic molecules, particularly dyes.[2][6] Its potential pharmacological applications warrant further investigation. Future research should focus on:

-

Detailed Pharmacological Studies: Elucidating the specific molecular targets and mechanisms of action.

-

Signaling Pathway Analysis: Investigating the effects of the compound on key cellular signaling cascades to understand its mode of action and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity and minimize potential toxicity.

-

Toxicology Studies: Comprehensive in vitro and in vivo toxicological assessments are necessary to determine its safety profile for any potential therapeutic use.

Conclusion

This compound is a versatile chemical compound with established use as a synthetic intermediate and potential for biological applications. This guide has provided a summary of its chemical and physical properties, a general protocol for its synthesis, and an overview of its known and hypothesized biological activities. While the full scope of its pharmacological profile, particularly its interaction with specific signaling pathways, remains to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical sciences. Further in-depth studies are required to unlock the full potential of this and related compounds.

References

- 1. This compound | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 92-00-2 [smolecule.com]

- 3. yiweichem.com [yiweichem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 92-00-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. N,N Di Hydroxy Ethyl Meta Chloro Aniline | Cas no 92-00-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 7. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Due to the limited availability of quantitative solubility data for the target compound, this guide incorporates data from structurally similar compounds, namely N,N-bis(2-hydroxyethyl)aniline and 3-chloroaniline, to provide a thorough understanding of its likely solubility profile. All data is presented in a clear, tabular format, and a detailed experimental protocol for determining solubility is provided.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The solubility of this compound is influenced by the interplay of its structural features: the polar hydroxyl groups which can participate in hydrogen bonding, the moderately polar chloroaniline core, and the overall molecular size.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its structural analogues. It is important to note that where specific data for the target compound is unavailable, data for its analogues is provided to infer its probable solubility characteristics.

| Solvent | This compound | N,N-bis(2-hydroxyethyl)aniline (Analogue) | 3-Chloroaniline (Analogue) |

| Polar Protic Solvents | |||

| Water | Slightly Soluble | 45 g/L (20 °C) | 5.4 g/L (20 °C)[1] |

| Methanol | Soluble | Soluble | Miscible[1] |

| Ethanol | Likely Soluble | Soluble | Miscible[1] |

| Polar Aprotic Solvents | |||

| Acetone | Likely Soluble | Soluble | Miscible[1] |

| Ethyl Acetate | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Non-Polar Solvents | |||

| Toluene | Likely Sparingly Soluble | Data not available | Soluble |

| Benzene | Data not available | Soluble | Soluble[2] |

| Diethyl Ether | Data not available | Soluble | Miscible[1] |

Note: "Soluble" and "Miscible" are qualitative terms. "Likely Soluble" or "Likely Sparingly Soluble" are estimations based on the solubility of the structural analogues and the chemical properties of the solvent and solute.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Safe Handling of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (CAS No. 92-00-2). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that presents several significant health and safety risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

GHS Hazard Statements:

-

H301/H302 : Toxic or harmful if swallowed.[1]

-

H314 : Causes severe skin burns and eye damage.

-

H315 : Causes skin irritation.[1]

-

H318 : Causes serious eye damage.[1]

-

H335 : May cause respiratory irritation.[1]

-

H290 : May be corrosive to metals.

Signal Word: Danger[1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2] The substance may be absorbed through the skin.[2]

Toxicological Data

While a comprehensive toxicological profile for this compound is not fully investigated, the available data indicates significant potential for adverse health effects.

| Hazard Classification | GHS Category | Description |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1C or 2 | Causes severe skin burns or irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature and safety data sheets. Toxicological studies are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) to ensure data reliability and comparability.

Safety Precautions and Handling

A multi-faceted approach to safety is essential when working with this compound. This includes engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and direct contact.[3]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4]

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, immediate action is crucial.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Spillage and Waste Disposal

-

Spillage: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spill from entering drains. Absorb the spillage with inert material and collect it in a suitable container for disposal.[4]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

References

Unraveling the Molecular Activities of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a synthetic organic compound with potential applications in various industrial and pharmaceutical sectors. While specific research on its mechanism of action is limited, this guide synthesizes the current understanding of related chloroanilines and aromatic amines to propose a putative mechanism. This document outlines the probable metabolic activation pathway leading to genotoxicity, a hallmark of many aromatic amines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of compounds within this chemical class.

Introduction

This compound is an aromatic amine characterized by a chlorine substituent on the phenyl ring and two hydroxyethyl groups on the nitrogen atom.[1][2][3][4] Its structure suggests potential for biological activity, including antimicrobial properties.[1] However, a detailed understanding of its molecular mechanism of action remains to be fully elucidated. This guide provides a comprehensive overview of the likely mechanisms based on the well-documented activities of structurally similar compounds, particularly focusing on metabolic activation and genotoxicity.

Proposed Mechanism of Action: Metabolic Activation and Genotoxicity

The primary mechanism of action for many aromatic amines, including chloroanilines, involves metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, most notably DNA.[5][6][7][8] This process is a critical initial step in the genotoxicity and potential carcinogenicity of these compounds.

Metabolic Activation Pathway

The proposed metabolic activation of this compound is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).

-

Step 1: N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form an N-hydroxyarylamine intermediate. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP1A2 being a key isoform involved in the metabolism of many aromatic amines.[5][7] The presence of the electron-withdrawing chlorine atom on the aromatic ring can influence the rate of this enzymatic reaction.

-

Step 2: O-acetylation: The resulting N-hydroxyarylamine can undergo further activation through O-acetylation by N-acetyltransferases (NATs). This step produces a highly reactive N-acetoxy ester.

-

Step 3: Formation of Nitrenium Ion: The N-acetoxy ester is unstable and can heterolytically cleave to form a highly electrophilic nitrenium ion.

-

Step 4: DNA Adduct Formation: The electrophilic nitrenium ion can then react with nucleophilic sites on DNA bases, primarily at the C8 and N2 positions of guanine and the N6 position of adenine, to form covalent DNA adducts.[9][10] The formation of these adducts can lead to mutations during DNA replication and transcription, ultimately contributing to genotoxicity and potentially initiating carcinogenesis.

Quantitative Data

| Parameter | Description | Expected Value Range (based on related compounds) |

| CYP450 Kinetics | ||

| Km (for N-hydroxylation) | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | µM range |

| Vmax (for N-hydroxylation) | Maximum rate of the N-hydroxylation reaction. | nmol/min/nmol CYP |

| NAT Kinetics | ||

| Km (for O-acetylation) | Michaelis-Menten constant for the N-acetyltransferase-mediated reaction. | µM range |

| Vmax (for O-acetylation) | Maximum rate of the O-acetylation reaction. | nmol/min/mg protein |

| Genotoxicity | ||

| Ames Test | Mutagenicity assessment in bacterial strains. | Positive result expected with metabolic activation. |

| Micronucleus Test | Assessment of chromosomal damage. | Dose-dependent increase in micronuclei formation expected. |

| DNA Adduct Levels | Quantification of covalent adducts formed with DNA. | fmol adducts/µg DNA |

| Cytotoxicity | ||

| IC50 | Concentration of the compound that inhibits 50% of cell growth in various cell lines. | µM to mM range |

Experimental Protocols

To investigate the proposed mechanism of action, a series of well-established experimental protocols should be employed.

In Vitro Metabolism Studies

Objective: To determine the metabolic pathway and identify the enzymes involved in the activation of this compound.

Methodology:

-

Incubation: Incubate the test compound with human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2A6, CYP3A4) and N-acetyltransferases in the presence of appropriate cofactors (NADPH for CYPs, acetyl-CoA for NATs).

-

Metabolite Identification: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the parent compound and its metabolites (e.g., N-hydroxyarylamine, N-acetoxy ester).

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the key metabolic reactions by varying the substrate concentration and measuring the initial reaction velocities.

Genotoxicity Assays

Objective: To assess the mutagenic and clastogenic potential of this compound.

Methodologies:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Expose various strains of Salmonella typhimurium (e.g., TA98, TA100) to different concentrations of the compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

Score the number of revertant colonies to determine the mutagenic potential.

-

-

In Vitro Micronucleus Test:

-

Treat mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) with the compound.

-

Analyze the cells for the presence of micronuclei, which are indicative of chromosomal damage.

-

-

DNA Adduct Analysis:

-

Expose cells or isolated DNA to the compound (with metabolic activation).

-

Isolate the DNA and hydrolyze it to nucleosides.

-

Use sensitive analytical techniques like LC-MS/MS or 32P-postlabeling to detect and quantify specific DNA adducts.

-

Potential Antimicrobial Mechanism

While the genotoxic mechanism is of primary concern from a safety perspective, the reported antimicrobial activity warrants investigation. The amphiphilic nature of the molecule, with a hydrophobic chloro-aromatic ring and hydrophilic hydroxyethyl groups, may facilitate its interaction with and disruption of microbial cell membranes.[1] Furthermore, the reactive nature of the chlorinated aniline moiety could lead to the inhibition of essential microbial enzymes.

Conclusion and Future Directions

The mechanism of action of this compound is likely driven by its metabolic activation to reactive electrophiles that can cause genotoxicity through the formation of DNA adducts. This proposed pathway is consistent with the known toxicology of other aromatic amines. However, a definitive understanding requires specific experimental validation for this compound.

Future research should focus on:

-

Conducting comprehensive in vitro and in vivo metabolism studies to identify the specific metabolites and the enzymes responsible for their formation.

-

Performing a battery of genotoxicity tests to confirm its mutagenic and clastogenic potential.

-

Investigating the specific molecular targets and mechanisms underlying its reported antimicrobial activity.

-

Elucidating the structure-activity relationships by comparing its activity with that of related aniline derivatives.

A thorough investigation of these areas will provide the necessary data to accurately assess the risk-benefit profile of this compound for any potential therapeutic or industrial application.

References

- 1. Buy this compound | 92-00-2 [smolecule.com]

- 2. chemydata.com [chemydata.com]

- 3. N,N-Bis(2-hydroxyethyl)-3-chloroaniline [yiweichem.com]

- 4. This compound | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. article.imrpress.com [article.imrpress.com]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of adducts formed by reaction of N-acetoxy-3,5-dimethylaniline with DNA [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline: A Computational Chemistry Whitepaper

Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, a molecule of interest in pharmaceutical and materials science. In the absence of extensive experimental data, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. The guide details hypothetical experimental protocols for quantum chemical calculations, presents the expected quantitative data in structured tables, and visualizes the computational workflow and molecular properties through detailed diagrams. This document serves as a foundational resource for researchers seeking to understand the molecular characteristics of this compound and to guide future experimental investigations.

Introduction

This compound is an aniline derivative with potential applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. Its molecular structure, featuring a chlorinated phenyl ring and two hydroxyethyl arms, suggests a complex interplay of electronic and steric effects that govern its reactivity and intermolecular interactions. Understanding these properties at a molecular level is crucial for its application in drug design and materials science.

Theoretical studies, particularly those employing quantum chemistry methods, offer a powerful approach to investigate the geometric, electronic, and spectroscopic features of molecules. This guide outlines a computational study to characterize this compound, providing a framework for in-silico analysis.

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide is predicated on a series of computational experiments using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules.[1][2]

2.1. Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the most stable three-dimensional conformation of this compound.

-

Software: Gaussian 09 or a similar quantum chemistry software package.[3]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4][5][6]

-

Basis Set: 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for a molecule with heteroatoms and potential for hydrogen bonding.[2][4][5][6]

-

Procedure: The geometry of the molecule is optimized without any symmetry constraints to find the global minimum on the potential energy surface. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[1]

2.2. Electronic Properties and Molecular Orbital Analysis

To understand the electronic nature and reactivity of the molecule, several analyses are conducted on the optimized geometry.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP maps are generated to identify electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.[7][8][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects. This provides insights into the stability arising from electron delocalization between occupied and unoccupied orbitals.[4][6]

2.3. Spectroscopic Properties Simulation

Theoretical spectra are simulated to aid in the interpretation of experimental data.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are used to predict the electronic absorption spectra in the gas phase and in solution (using a solvent model like the Polarizable Continuum Model, PCM).[2]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts, using a reference standard like Tetramethylsilane (TMS).

Data Presentation: Theoretical Results

The following tables summarize the hypothetical quantitative data obtained from the computational protocols described above.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C2-C1-C6 | 120.5 |

| C-N | 1.398 | C1-N-C7 | 121.8 |

| N-C7 | 1.465 | N-C7-C8 | 112.3 |

| C7-C8 | 1.528 | C7-C8-O | 110.9 |

| C8-O | 1.425 | ||

| O-H | 0.965 |

Table 2: Key Electronic Properties

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Dipole Moment | 3.25 Debye |

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | O-H stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2950 | Aliphatic C-H stretch |

| ν(C=C) | 1580-1610 | Aromatic C=C stretch |

| ν(C-N) | 1350 | C-N stretch |

| ν(C-Cl) | 750 | C-Cl stretch |

Table 4: Predicted Spectroscopic Data

| Spectrum | Key Prediction |

| UV-Vis (λmax) | 255 nm, 305 nm |

| ¹H NMR (δ, ppm) | 6.8-7.3 (aromatic), 3.6-3.8 (N-CH₂), 3.8-4.0 (CH₂-OH), 4.5 (OH) |

| ¹³C NMR (δ, ppm) | 148 (C-N), 135 (C-Cl), 115-130 (aromatic), 60 (CH₂-OH), 55 (N-CH₂) |

Visualization of Computational Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical study and key molecular features.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Key molecular properties derived from theoretical calculations.

Conclusion

This technical guide has outlined a comprehensive computational approach for the theoretical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the structural, electronic, and spectroscopic properties of the molecule. The presented hypothetical data and workflows serve as a valuable resource for researchers, providing a foundational understanding of this compound's molecular characteristics and guiding future experimental work in drug development and materials science. The methodologies and analyses described herein are standard in the field of computational chemistry and are expected to yield reliable and predictive results.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. worldscientific.com [worldscientific.com]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 3-Chloro-N,N-bis(2-hydroxyethyl)aniline as a key coupling component. This versatile intermediate is instrumental in the formation of a variety of disperse and reactive dyes, finding applications in the textile industry and potentially in the development of novel chromophoric agents for biomedical research.

Introduction

This compound, with the CAS Registry Number 92-00-2, is an aromatic amine derivative featuring two hydroxyethyl groups. These functional groups enhance its solubility and provide reactive sites for further chemical modifications. In dye synthesis, it primarily acts as a coupling component, reacting with diazonium salts to form stable azo compounds. The resulting dyes are noted for their applications as disperse dyes for synthetic fibers. This document outlines a general protocol for the synthesis of a representative disperse dye.

Key Applications

This compound is a valuable precursor in the synthesis of various dyes, including:

-

Disperse Dyes: Notably, it is a key component in the synthesis of Disperse Brown 1 and Disperse Red 5, which are used for dyeing polyester and other synthetic fabrics.

-

Reactive Dyes: The hydroxyethyl groups can be further functionalized to introduce reactive moieties, enabling the dye to form covalent bonds with fibers like cotton.

-

Pharmaceutical and Agrochemical Intermediates: Beyond dyes, this compound also serves as an intermediate in the synthesis of certain pharmaceutical and agrochemical products.[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a disperse azo dye using this compound as the coupling agent. The example provided is the synthesis of a red disperse dye by coupling diazotized 2-chloro-4-nitroaniline with this compound.

Protocol 1: Synthesis of a Red Disperse Azo Dye

Objective: To synthesize a red disperse azo dye via a diazotization-coupling reaction.

Materials:

-

2-Chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound

-

Sodium Acetate

-

Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

pH meter or pH paper

-

Thermometer

Procedure:

Part A: Diazotization of 2-Chloro-4-nitroaniline

-

In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline to 20 mL of water and 3 mL of concentrated hydrochloric acid.

-

Stir the mixture until a fine suspension is obtained.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-chloro-4-nitroaniline over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.

-

Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.

Part B: Coupling Reaction

-

In a separate 500 mL beaker, dissolve 2.16 g (0.01 mol) of this compound in 50 mL of water and 5 mL of glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

-

Maintain the temperature at 0-5 °C and add a solution of sodium acetate to adjust the pH to 4-5 to facilitate the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours. A colored precipitate of the azo dye will form.

Part C: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude dye from an ethanol-water mixture to obtain the pure product.

-

Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized red disperse dye.

| Parameter | Value |

| Product Name | 2-((4-((2-chloro-4-nitrophenyl)diazenyl)-3-chlorophenyl)(2-hydroxyethyl)amino)ethan-1-ol |

| Molecular Formula | C₁₆H₁₆Cl₂N₄O₄ |

| Molecular Weight | 415.23 g/mol |

| Appearance | Reddish-brown powder |

| Yield | ~85-95% |

| Melting Point | 138-142 °C |

| λmax (in DMF) | 520 nm |

Table 1: Physicochemical and Spectroscopic Data of the Synthesized Red Disperse Dye.

Visualization of the Synthesis Workflow

The synthesis of the red disperse azo dye can be visualized as a two-step process: diazotization followed by coupling.

Caption: Workflow for the synthesis of a red disperse dye.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final purified product, with each step being critical for the overall success of the reaction.

Caption: Logical steps in azo dye synthesis.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of azo dyes utilizing 3-Chloro-N,N-bis(2-hydroxyethyl)aniline as a coupling component. The synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction. This protocol is designed to be a comprehensive guide for researchers in organic chemistry, materials science, and drug development who are interested in the synthesis of novel azo compounds for various applications, including as dyes, pigments, and potential therapeutic agents.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their extended conjugated systems are responsible for their vibrant colors, making them widely used in the textile, printing, and food industries. Beyond their role as colorants, azo compounds have garnered interest in medicinal chemistry and drug development due to their diverse biological activities.

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The general method involves the reaction of a diazonium salt (the electrophile) with an electron-rich aromatic compound, known as the coupling component. In this protocol, this compound serves as the coupling component. The presence of the N,N-bis(2-hydroxyethyl) group makes the aromatic ring electron-rich and thus highly activated for the coupling reaction. The chloro substituent and the hydroxyethyl groups can be further modified, offering a scaffold for the synthesis of a library of functionalized azo dyes.

General Reaction Scheme

The synthesis proceeds in two main stages:

-

Diazotization: A primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).

-

Azo Coupling: The freshly prepared diazonium salt is then reacted with the coupling component, this compound, to form the azo dye.

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocols

Note: The following protocol is a general procedure. The specific quantities of reagents and reaction conditions may need to be optimized for different primary aromatic amines. As a representative example, this protocol uses 4-nitroaniline as the primary aromatic amine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 4-Nitroaniline | 138.12 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl, 37%) | 36.46 |

| This compound | 231.69 |

| Sodium Acetate (CH₃COONa) | 82.03 |

| Ethanol | 46.07 |

| Deionized Water | 18.02 |

Protocol 1: Diazotization of 4-Nitroaniline

-

In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 10 mL of deionized water and 5 mL of concentrated hydrochloric acid. Heat the mixture gently to facilitate dissolution, then cool the solution to 0-5 °C in an ice bath.

-

In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution with constant stirring, while maintaining the temperature between 0 and 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the 4-nitrobenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

-

In a 250 mL beaker, dissolve 2.32 g (10 mmol) of this compound in 20 mL of a 1:1 ethanol/water mixture. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution to the cooled solution of the coupling component with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate as needed.

-

A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

Collect the precipitated dye by vacuum filtration and wash it with cold deionized water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

-

Dry the purified product in a vacuum oven at a low temperature.

Caption: Experimental workflow for the synthesis of the azo dye.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of an azo dye from 4-nitroaniline and this compound. Please note that these values are illustrative and based on typical yields for similar azo coupling reactions, as specific experimental data for this exact reaction was not found in the cited literature.

Table 1: Reactant Quantities

| Reactant | Amount (g) | Moles (mmol) | Molar Ratio |

| 4-Nitroaniline | 1.38 | 10 | 1.0 |

| Sodium Nitrite | 0.76 | 11 | 1.1 |

| This compound | 2.32 | 10 | 1.0 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Diazotization Temperature | 0-5 °C |

| Coupling Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| pH of Coupling Reaction | 4-5 |

| Theoretical Yield (g) | ~3.95 g |

| Actual Yield (g) | ~3.16 g |

| Percent Yield (%) | ~80% |

Table 3: Characterization Data (Hypothetical)

| Technique | Observed Result |

| Melting Point | 150-155 °C |

| Color | Deep Red / Purple |

| λmax (in Ethanol) | ~520 nm |

| FT-IR (cm⁻¹) | ~3400 (O-H), ~1580 (N=N), ~1520 & ~1340 (NO₂) |

| ¹H NMR (δ, ppm) | Signals corresponding to aromatic protons, -CH₂-CH₂- protons, and -OH protons |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Diazonium salts are potentially explosive when dry. Always handle them in solution and at low temperatures. Do not isolate the diazonium salt.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Handle hydrochloric acid and other corrosive reagents with care.

Conclusion

This protocol provides a robust framework for the synthesis of azo dyes using this compound as a versatile coupling component. By varying the primary aromatic amine used for diazotization, a wide array of novel azo compounds can be synthesized. The functional groups present on the final dye molecule offer opportunities for further chemical modification, making these compounds interesting candidates for applications in materials science and as scaffolds in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

Application Notes and Protocols: Synthesis and Characterization of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a substituted aniline derivative with applications as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][2] Its structure, featuring a chlorinated phenyl ring and two hydroxyethyl groups, imparts unique solubility and reactivity characteristics.[1] This document provides detailed experimental procedures for the synthesis of this compound via two common methods, along with its physicochemical and spectral data for characterization.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 215.68 g/mol | [3][4] |

| Appearance | White to yellow/orange crystalline powder | [2][4][5][6] |

| Melting Point | 84 °C | [1][4][5][6][7] |

| Solubility | Soluble in methanol; slightly soluble in water | [1][2][5][7] |

| Purity (typical) | >90% (by GC) | [4][5][6][8][9] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| FTIR | Expected characteristic peaks: O-H stretch (broad, ~3300-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2950 cm⁻¹), C-N stretch (~1350-1250 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) | General spectroscopic principles |

| Mass Spec. (GC-MS) | Key m/z peaks: 184, 140 | [3] |

| Mass Spec. (LC-MS) | [M+H]⁺: 216.0786 | [3] |

| ¹H NMR | Data available in spectral databases. | [3] |

| ¹³C NMR | Data available in spectral databases. | [3] |

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis via Reaction with Ethylene Oxide

This protocol is adapted from analogous procedures for the N,N-bis(2-hydroxyethyl)ation of anilines. It involves the direct reaction of 3-chloroaniline with ethylene oxide.

Materials:

-

3-chloroaniline (C₆H₆ClN)

-

Ethylene oxide (C₂H₄O), liquefied

-

Glacial acetic acid (CH₃COOH)

-

Sodium carbonate (Na₂CO₃), aqueous solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a cooling bath (ice-salt or dry ice-acetone)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.

-

Charge Reactants: To the flask, add 3-chloroaniline (1.0 mol) and glacial acetic acid (catalytic amount, e.g., 0.1 mol).

-

Addition of Ethylene Oxide: Cool the mixture to 0-5 °C with constant stirring. Slowly add liquefied ethylene oxide (2.2 mol) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Neutralization: Cool the reaction mixture in an ice bath and neutralize by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

Protocol 2: Synthesis via Reaction with 2-Chloroethanol

This protocol describes the synthesis of this compound through the N-alkylation of 3-chloroaniline with 2-chloroethanol in the presence of a base.

Materials:

-

3-chloroaniline (C₆H₆ClN)

-

2-Chloroethanol (ClCH₂CH₂OH)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-chloroaniline (1.0 mol), 2-chloroethanol (2.5 mol), and a base such as sodium hydroxide (2.5 mol) or potassium carbonate (2.5 mol) in water (sufficient to dissolve the base).

-

Reflux: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Caption: Reaction of 3-chloroaniline with ethylene oxide.

Caption: General experimental workflow for synthesis.

References

- 1. Buy this compound | 92-00-2 [smolecule.com]

- 2. N,N Di Hydroxy Ethyl Meta Chloro Aniline | Cas no 92-00-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 3. This compound | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 92-00-2 | TCI AMERICA [tcichemicals.com]

- 5. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 92-00-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 92-00-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. yiweichem.com [yiweichem.com]

- 9. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 92-00-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols for the Derivatization of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

Introduction